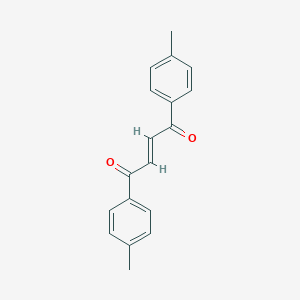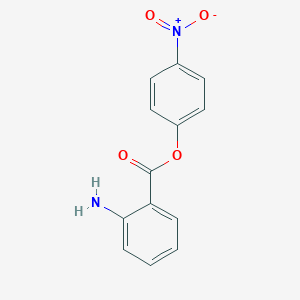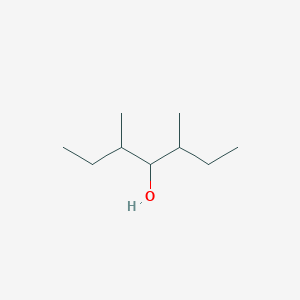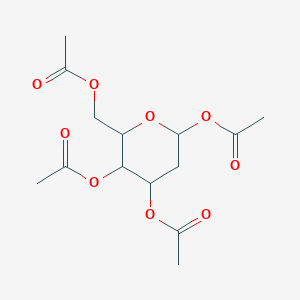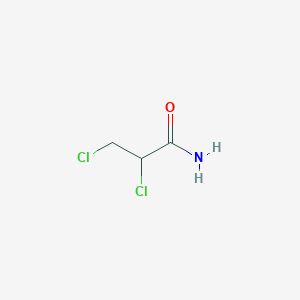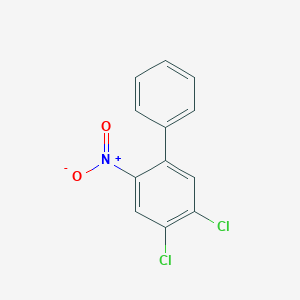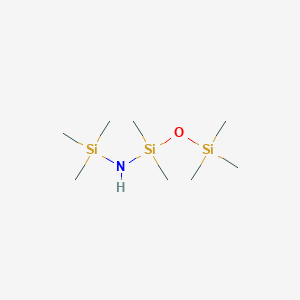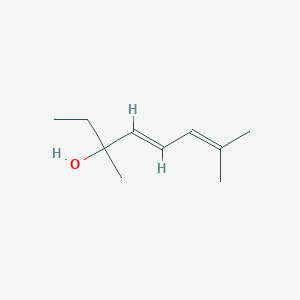
3,7-Dimethyl-4,6-octadien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-4,6-octadien-3-ol, commonly known as geraniol, is a naturally occurring monoterpenoid alcohol with a rose-like scent. It is found in various plants, including roses, lemongrass, and citronella. Geraniol has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine.
Mécanisme D'action
The mechanism of action of geraniol varies depending on its application. In medicine, geraniol has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agriculture, geraniol has been shown to disrupt the nervous system of insects, leading to paralysis and death. In food, geraniol acts as a flavoring agent by binding to taste receptors on the tongue.
Effets Biochimiques Et Physiologiques
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Geraniol has several advantages as a research tool, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on geraniol. In medicine, further studies are needed to elucidate the mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects. In agriculture, further studies are needed to optimize its use as a natural insecticide and repellent. In food, further studies are needed to explore its potential applications as a preservative and flavoring agent. Overall, geraniol has great potential for various applications and warrants further research.
Méthodes De Synthèse
Geraniol can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of citral, a compound found in lemongrass oil, with an alkali metal hydride. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce geraniol from glucose or other carbon sources. Plant extraction involves the isolation of geraniol from plant sources using solvents such as hexane or ethanol.
Applications De Recherche Scientifique
Geraniol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food. In medicine, geraniol has been shown to have anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease. In agriculture, geraniol has been shown to have insecticidal and repellent properties, making it a potential alternative to synthetic insecticides. In food, geraniol is used as a flavoring agent and preservative.
Propriétés
Numéro CAS |
18479-54-4 |
|---|---|
Nom du produit |
3,7-Dimethyl-4,6-octadien-3-ol |
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(4E)-3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3/b8-6+ |
Clé InChI |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
SMILES isomérique |
CCC(C)(/C=C/C=C(C)C)O |
SMILES |
CCC(C)(C=CC=C(C)C)O |
SMILES canonique |
CCC(C)(C=CC=C(C)C)O |
Autres numéros CAS |
18479-54-4 |
Synonymes |
3,7-dimethyl-4,6-octadien-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)
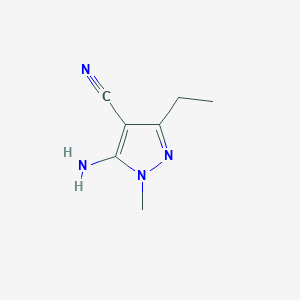
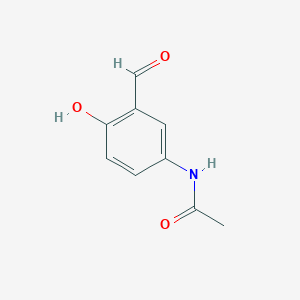
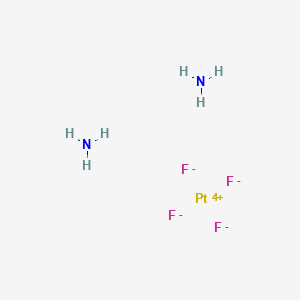

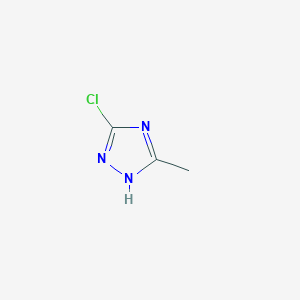
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
